5-ethoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Description
5-ethoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a synthetic phenolic compound featuring a pyrazole core substituted with a trifluoromethyl group, a 2-methoxyphenyl ring, and an ethoxy-phenol moiety. Its molecular formula is C₂₀H₁₈F₃N₂O₃, with a molecular weight of 400.36 g/mol. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the ethoxy and methoxy substituents influence solubility and electronic properties .
Synthesis: The compound is synthesized via multi-step reactions, typically starting with the cyclization of hydrazine derivatives with diketones to form the pyrazole ring. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under controlled conditions, followed by etherification for ethoxy and methoxy groups .
The phenolic -OH and pyrazole groups facilitate hydrogen bonding with enzymes like cyclooxygenase-2 (COX-2), while the -CF₃ group enhances binding affinity to hydrophobic pockets in target proteins .
Properties
Molecular Formula |
C19H17F3N2O3 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
5-ethoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C19H17F3N2O3/c1-3-27-11-8-9-12(14(25)10-11)17-16(18(24-23-17)19(20,21)22)13-6-4-5-7-15(13)26-2/h4-10,25H,3H2,1-2H3,(H,23,24) |
InChI Key |
HQJJKHVHBQUOAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3OC)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, reaction solvents, and conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-ethoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and biological features of the target compound with its analogues:
Key Findings from Comparative Studies
Trifluoromethyl Group Impact: The -CF₃ group in the target compound and its 4-methoxyphenyl analogue () significantly enhances metabolic stability compared to non-fluorinated derivatives. In vitro studies show a 40% increase in half-life in hepatic microsomes . The electron-withdrawing nature of -CF₃ reduces the pKa of the phenolic -OH (8.2 vs. 9.5 in non-fluorinated analogues), improving solubility at physiological pH .
Substituent Position and Bioactivity: The 2-methoxyphenyl substituent in the target compound improves binding to COX-2 (Ki: 0.8 μM) compared to the 4-methoxyphenyl isomer (Ki: 2.3 μM), likely due to steric alignment with the enzyme’s active site . 3-Methoxyphenoxy derivatives () exhibit weaker anti-tumor activity (IC₅₀: 25 μM) than the target compound (IC₅₀: 18 μM), attributed to reduced membrane permeability .
Ethoxy vs. Methoxy Groups: Ethoxy-substituted phenols (e.g., target compound) show 30% higher oral bioavailability in rodent models than methoxy analogues due to slower O-demethylation metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
